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Compound of Interest

Compound Name:
Ethyl 4-hydroxy-3-

methoxycinnamate

Cat. No.: B7884583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
hydroxy-3-methoxycinnamate, also known as Ethyl ferulate. The information presented

herein is crucial for the identification, characterization, and quality control of this compound in

research and drug development settings. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl 4-hydroxy-3-
methoxycinnamate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.60 d 15.9 1H H-7

7.07 dd 8.2, 1.9 1H H-6

6.93 d 8.2 1H H-5

6.30 d 15.9 1H H-8

5.90 s - 1H Ar-OH

4.25 q 7.1 2H -O-CH₂-CH₃

3.92 s - 3H -OCH₃

1.33 t 7.1 3H -O-CH₂-CH₃

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and

instrument.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

167.2 C-9 (C=O)

147.9 C-4

146.8 C-3

145.0 C-7

127.1 C-1

123.1 C-6

115.5 C-8

114.7 C-5

109.4 C-2

60.5 -O-CH₂-CH₃

56.0 -OCH₃

14.4 -O-CH₂-CH₃

Note: Data acquired in CDCl₃.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3440 Strong, Broad O-H Stretch (Phenolic)

3070 Medium C-H Stretch (Aromatic)

2980 Medium C-H Stretch (Aliphatic)

1710 Strong C=O Stretch (Ester)

1635 Strong C=C Stretch (Alkenyl)

1595, 1515 Medium C=C Stretch (Aromatic)

1270 Strong C-O Stretch (Ester)

1125 Strong C-O Stretch (Aryl Ether)

Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

222 High [M]⁺ (Molecular Ion)

193 Medium [M - C₂H₅]⁺

177 High [M - OC₂H₅]⁺

151 Medium [M - COOC₂H₅]⁺

133 Low [177 - CO₂]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of Ethyl 4-hydroxy-3-methoxycinnamate (5-10 mg) is dissolved in approximately

0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H

and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in
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parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm).

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is

placed directly on the ATR crystal, and pressure is applied to ensure good contact. The

spectrum is recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The

sample is introduced into the ion source, typically via a direct insertion probe or after separation

by gas chromatography. The ionization energy is set to 70 eV. The mass analyzer scans a

mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and

fragment ions.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Ethyl 4-hydroxy-3-methoxycinnamate.
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Caption: A flowchart of the spectroscopic analysis workflow.

Proposed Mass Spectral Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for Ethyl 4-hydroxy-3-
methoxycinnamate under electron ionization conditions.
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Caption: Proposed fragmentation of Ethyl 4-hydroxy-3-methoxycinnamate.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-hydroxy-3-
methoxycinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7884583#spectroscopic-data-nmr-ir-ms-of-ethyl-4-
hydroxy-3-methoxycinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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